N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an acetamide group. Pyrazole and oxadiazole rings are common in many biologically active compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and oxadiazole rings, followed by the attachment of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the acetamide group. The presence of these groups would likely confer specific chemical properties to the molecule .Scientific Research Applications
Computational and Pharmacological Potential
The computational and pharmacological potential of novel derivatives, including compounds related to the chemical structure of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, has been extensively studied. These compounds exhibit significant interactions with targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Their applications range from toxicity assessment, tumor inhibition, to their roles in analgesic and anti-inflammatory actions. Notably, compounds have demonstrated binding and moderate inhibitory effects across assays, showcasing their potential in pharmaceutical applications (Faheem, 2018).
Antioxidant and Analgesic Effects
Another area of interest is the antioxidant and analgesic effects of these compounds. Specific derivatives have shown good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects. The antioxidant potential of certain compounds, as measured by EC50 values, indicates their utility in combating oxidative stress (Faheem, 2018).
Synthesis and Cyclizations
The synthesis and cyclization processes of related N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been explored, demonstrating the chemical versatility and potential for generating novel compounds with diverse biological activities. In silico analysis of these compounds has provided insights into their biological activity, further underlining the importance of these chemical structures in drug development (Chigorina, Bespalov, & Dotsenko, 2019).
Novel FLAP Inhibitors
Research into novel five-lipoxygenase activity protein (FLAP) inhibitors, such as 2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, highlights the therapeutic potential of these compounds in treating conditions associated with FLAP, such as asthma and allergies. The synthesis of these inhibitors showcases the integration of advanced chemical synthesis techniques, including the use of carbon-14 and deuterium labeling for pharmacokinetic studies (Latli et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often involving the formation of key intermediates .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of these pathogens .
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density suggest that it may have certain bioavailability characteristics .
Result of Action
The antileishmanial and antimalarial activities of similar pyrazole-bearing compounds suggest that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Factors such as the nature of the ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10-8-12(20(2)19-10)14-17-18-15(23-14)16-13(21)9-22-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWOTGIHHLOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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